Cas no 5516-85-8 ((3aR,3a'R,8aS,8a'R)-1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole)

(3aR,3a'R,8aS,8a'R)-1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole structure
5516-85-8 structure
Product Name:(3aR,3a'R,8aS,8a'R)-1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole
CAS No:5516-85-8
MF:C23H28N4
MW:360.495224952698
CID:1595334
PubChem ID:599113
Update Time:2025-04-21

(3aR,3a'R,8aS,8a'R)-1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole Chemical and Physical Properties

Names and Identifiers

    • (3aR,3a'R,8aS,8a'R)-1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole
    • (3aR,3'aR,8aS,8'aS)-2,2',3,3',8,8',8a,8'a-Octahydro-1,1',8-trimethyl-3a,3'a(1H,1'H)-bipyrrolo[2,3-b]indole
    • 1,1',8-Trimethyl-2,2',3,3',8,8',8a,8'a-octahydro-1H,1'H-3a,3'a-bipyrrolo[2,3-b]indole
    • (3aR,3'aR,8aS,8'aR)-2,2',3,3',8,8',8a,8'a-Octahydro-1,1',8-trimethyl-3a,3'a(1H,1'H)-bipyrrolo[2,3-b]indole
    • C09097
    • CHEBI:3332
    • 5516-85-8
    • YRT94KMX97
    • NS00093872
    • calycanthidine, (+)-
    • DTXSID90970501
    • (+)-calycanthidine
    • Calycanthidine
    • 3a,3'a(1H,1'H)-Bipyrrolo[2,3-b]indole, 2,2',3,3',8,8',8a,8'a-octahydro-1,1',8-trimethyl-, (3aR,3'aR,8aS,8'aR)-
    • (3aS,8bR)-8b-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
    • Q27106028
    • 3a,3'a(1H,1'H)-Bipyrrolo[2,3-b]indole, 2,2',3,3',8,8',8a,8'a-octahydro-1,1',8-trimethyl-
    • 1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole
    • GSQUXSFTXJRLQJ-UHFFFAOYSA-N
    • CHEBI:38970
    • Q27118067
    • 3,4-dimethyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
    • Inchi: 1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3/t20-,21+,22+,23+/m1/s1
    • InChI Key: GSQUXSFTXJRLQJ-LDVJMBRRSA-N
    • SMILES: N1(C)CC[C@@]2(C3C=CC=CC=3N(C)[C@H]12)[C@@]12C3C=CC=CC=3N[C@@H]1N(C)CC2

Computed Properties

  • Exact Mass: 360.23164
  • Monoisotopic Mass: 360.23139691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • PSA: 21.75

(3aR,3a'R,8aS,8a'R)-1,1',8-trimethyl-2,2',3,3',8,8',8a,8a'-octahydro-1H,1'H-3a,3a'-bipyrrolo[2,3-b]indole Related Literature

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd